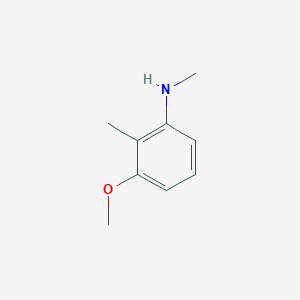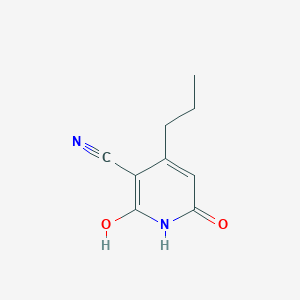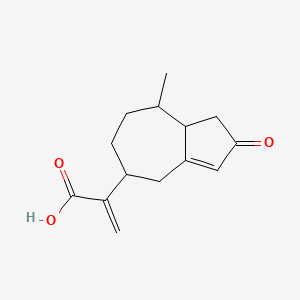
2,6-dichloro-3-iodoBenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of two chlorine atoms and one iodine atom attached to a benzene ring, along with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3-iodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the iodination of 2,6-dichlorobenzoic acid using iodine and an oxidizing agent such as potassium iodate. The reaction is carried out in an acidic medium, often using acetic acid as the solvent. The reaction conditions include heating the mixture to facilitate the substitution of the hydrogen atom with an iodine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
化学反応の分析
Types of Reactions
2,6-Dichloro-3-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different carboxylic acid derivatives or alcohols.
科学的研究の応用
2,6-Dichloro-3-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-dichloro-3-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
2,6-Dichlorobenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodobenzoic acid: Contains only one iodine atom and no chlorine atoms, leading to different chemical properties.
2,6-Dichloro-4-iodobenzoic acid: Similar structure but with the iodine atom in a different position, affecting its reactivity and applications.
Uniqueness
2,6-Dichloro-3-iodobenzoic acid is unique due to the specific arrangement of chlorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C7H3Cl2IO2 |
|---|---|
分子量 |
316.90 g/mol |
IUPAC名 |
2,6-dichloro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H3Cl2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) |
InChIキー |
NVGRGYGNSDAGMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)



![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)



![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)


